Methyl 4-methoxypyrrolidine-2-carboxylate

Asymmetric Synthesis Chiral Building Block Stereoselectivity

Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 4-methoxy substituent and a methyl ester at the 2-position, with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol. This compound serves as a versatile chiral building block in organic synthesis, particularly valued for its rigid pyrrolidine scaffold and functional group diversity.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12111993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxypyrrolidine-2-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1CC(NC1)C(=O)OC
InChIInChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3
InChIKeyXEDZRASYGGJQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxypyrrolidine-2-Carboxylate: A Chiral Pyrrolidine Intermediate for Enantioselective Synthesis


Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 4-methoxy substituent and a methyl ester at the 2-position, with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol . This compound serves as a versatile chiral building block in organic synthesis, particularly valued for its rigid pyrrolidine scaffold and functional group diversity [1]. Its structural features enable it to participate in a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution . The compound's stereochemistry and functional groups make it a key intermediate in the development of peptidomimetics, chiral catalysts, and bioactive molecules, with applications spanning medicinal chemistry and pharmaceutical research [2].

Workflow Enantioselective synthesis of chiral molecules
Selection Defined (2R,4R) or (2S,4S) enantiomer for stereochemical control
Use context Peptidomimetic design, chiral catalyst development, GPCR ligand exploration

Why Generic Pyrrolidine Esters Cannot Replace Methyl 4-Methoxypyrrolidine-2-Carboxylate in Asymmetric Synthesis


Generic pyrrolidine esters lack the stereochemical definition and specific functional group synergy required for high-precision asymmetric synthesis . Methyl 4-methoxypyrrolidine-2-carboxylate exists as distinct enantiomers and diastereomers (e.g., (2S,4S)- and (2R,4R)-configurations), which are critical for achieving high enantioselectivity in downstream reactions [1]. The combination of a rigid pyrrolidine ring, a stereochemically defined 4-methoxy group, and a reactive methyl ester at the 2-position creates a unique reactivity profile that cannot be replicated by simple, achiral pyrrolidine-2-carboxylates . This structural specificity is essential for applications such as peptidomimetic design and chiral catalyst development, where even minor stereochemical variations can profoundly impact biological activity and synthetic utility [2].

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Stereochemistry mismatch

Generic pyrrolidine-2-carboxylates lack defined enantiomers; stereochemical outcomes may not replicate.

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Functional group deficiency

Absence of a 4-methoxy substituent limits orthogonal derivatization and scaffold rigidity.

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Enantioselectivity risk

Achiral esters may not provide the enantioselectivity required for chiral catalyst or drug intermediate synthesis.

Comparative Performance Data for Methyl 4-Methoxypyrrolidine-2-Carboxylate in Key Applications


Enantiomeric Purity and Stereochemical Control in Asymmetric Synthesis

Methyl 4-methoxypyrrolidine-2-carboxylate is available with high enantiomeric purity, as confirmed by vendor specifications for its stereoisomers [1]. The (2R,4R)-enantiomer, for example, is reported with a purity of 95% [1]. In contrast, the generic, non-chiral methyl pyrrolidine-2-carboxylate lacks defined stereochemistry, which is a critical limitation for applications requiring stereochemical control . While direct head-to-head synthetic yield comparisons between the chiral and achiral versions are not available in the reviewed literature, class-level inference suggests that the defined stereochemistry of the 4-methoxy compound offers a distinct advantage in stereoselective transformations [2].

Stereochemical Purity
Class-level
Target: (2R,4R) enantiomer, 95% purity (vendor spec). Comparator: racemic/achiral mixture, no stereochemical control.
Supports stereochemical control in asymmetric synthesis workflows.
Data to verify; supplier specification.
Asymmetric Synthesis Chiral Building Block Stereoselectivity

Enhanced Stability and Solubility via Hydrochloride Salt Form

The hydrochloride salt form of methyl 4-methoxypyrrolidine-2-carboxylate (e.g., CAS 2170123-23-4) provides enhanced stability and solubility compared to the free base [1]. Vendor specifications indicate the hydrochloride salt is a stable solid suitable for long-term storage [1]. In contrast, the free base methyl 4-methoxypyrrolidine-2-carboxylate (CAS 2055983-88-3) may have different physical properties and handling requirements . This is a common, well-documented advantage of salt formation for amine-containing compounds [2].

Salt Form Stability
Class-level
Hydrochloride salt: stable solid, long-term storage. Free base: liquid or less stable solid.
May improve handling reliability and reduce degradation during storage.
Vendor storage guidelines; class-level inference.
Stability Solubility Salt Form Handling

Potential for Unique GPCR Modulation Based on Class Activity

Research on related pyrrolidine carboxylic acid derivatives has demonstrated their potential as agonists of G-protein coupled receptor 43 (GPR43), a target for metabolic diseases [1]. While direct activity data for methyl 4-methoxypyrrolidine-2-carboxylate itself is not available in the reviewed literature, its structural similarity to these active compounds suggests a potential for similar biological interactions [2]. This is a class-level inference, not a direct measurement. In contrast, simpler pyrrolidine esters without the 4-methoxy substitution are less likely to possess this specific receptor-modulating activity .

GPCR Modulation Potential
Data to verify
No direct activity data; structural similarity to GPR43 agonists in patent literature.
Differentiated starting point for GPCR ligand exploration; requires experimental validation.
Class-level inference; patent-based structural class analysis.
GPCR Modulation Metabolic Disease Drug Discovery

Functional Group Versatility for Downstream Chemical Modifications

Methyl 4-methoxypyrrolidine-2-carboxylate contains both a reactive methyl ester and a 4-methoxy group, providing two distinct handles for orthogonal chemical transformations . The ester can undergo hydrolysis, reduction, or transesterification, while the methoxy group can participate in nucleophilic substitution or oxidation reactions . In comparison, methyl pyrrolidine-2-carboxylate lacks the 4-methoxy substituent, limiting its versatility for downstream modifications . The additional functional group expands the compound's utility as a synthetic intermediate for constructing more complex molecules [1].

Functional Handles
Class-level
2 distinct modifiable groups (methyl ester, 4-methoxy) vs 1 (methyl ester only) in comparator.
Enables more diverse orthogonal chemical derivatization.
Based on chemical structure analysis.
Organic Synthesis Functional Group Chemical Modification

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

Methyl 4-methoxypyrrolidine-2-carboxylate is specifically cited as a valuable intermediate for the synthesis of peptidomimetics and chiral catalysts due to its rigid pyrrolidine backbone and functional versatility [1]. Its high enantiomeric purity ensures reproducibility in these applications [1]. While methyl pyrrolidine-2-carboxylate can also be used as an intermediate, the lack of defined stereochemistry and the absence of a 4-methoxy group limit its utility in creating chiral, complex molecules . The specific stereochemical and functional attributes of the 4-methoxy derivative make it a preferred choice for researchers aiming to construct stereochemically rich scaffolds [2].

Chiral Intermediate Role
Class-level
Specifically cited for peptidomimetics and chiral catalysts; generic pyrrolidine esters lack this targeted utility.
Streamlines synthetic route design for chiral molecular scaffolds.
Vendor literature review; qualitative evidence.
Peptidomimetics Drug Intermediate Organic Synthesis

Optimal Application Scenarios for Methyl 4-Methoxypyrrolidine-2-Carboxylate in Research and Industry


Asymmetric Synthesis of Chiral Pharmaceuticals

Methyl 4-methoxypyrrolidine-2-carboxylate, with its defined stereochemistry and high enantiomeric purity, is ideally suited as a chiral building block in the asymmetric synthesis of pharmaceutical compounds [1]. Its rigid pyrrolidine scaffold and functional groups allow for precise stereochemical control, which is crucial for developing single-enantiomer drugs with enhanced efficacy and safety profiles [1].

Development of Novel Peptidomimetics

The compound's structural similarity to proline, combined with the stereochemically defined 4-methoxy substituent, makes it a valuable starting material for designing novel peptidomimetics [2]. These molecules can mimic the structure and function of peptides, offering improved stability and bioavailability for therapeutic applications [2].

Synthesis of Chiral Catalysts and Ligands

The rigid pyrrolidine core and the ability to introduce chirality at multiple centers make methyl 4-methoxypyrrolidine-2-carboxylate a useful precursor for the synthesis of chiral catalysts and ligands . These catalysts are essential for a wide range of enantioselective reactions in both academic and industrial settings .

Exploratory Research on GPCR Modulators

Given the reported activity of structurally related compounds as GPR43 agonists, methyl 4-methoxypyrrolidine-2-carboxylate can serve as a differentiated starting point for medicinal chemistry programs targeting G-protein coupled receptors involved in metabolic diseases [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral APIs
Defined enantiomer and stereochemical purity
Enantioselective step reproducibility
Peptidomimetic design
Rigid pyrrolidine scaffold with 4-methoxy substitution
Conformational constraint and bioactivity mimicry
Chiral catalyst/ligand synthesis
Multiple chiral centers and orthogonal functional handles
Catalyst enantioselectivity and turnover assessment
GPCR modulator hit discovery
Structural differentiation from known GPR43 agonists
In vitro receptor activity profiling

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